Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate

Anticancer Cytotoxicity Tyrosine Kinase Inhibition

Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate (CAS 16441-36-4) is a 2,4-disubstituted thiazole derivative with a p-tolyl (4-methylphenyl) group at the C2 position and an ethyl acetate moiety linked via a methylene bridge at the C4 position. With a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol, this compound belongs to the thiazolylacetic acid ester subclass, which is distinct from thiazole-4-carboxylate positional isomers where the carboxylate is directly attached to the ring.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
Cat. No. B8748823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2-(2-(p-tolyl)thiazol-4-yl)acetate
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C
InChIInChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
InChIKeyGKGSWDONSQOCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate – Structural Identity and In-Class Positioning for Thiazole Acetate Procurement


Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate (CAS 16441-36-4) is a 2,4-disubstituted thiazole derivative with a p-tolyl (4-methylphenyl) group at the C2 position and an ethyl acetate moiety linked via a methylene bridge at the C4 position . With a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol, this compound belongs to the thiazolylacetic acid ester subclass, which is distinct from thiazole-4-carboxylate positional isomers where the carboxylate is directly attached to the ring . The compound is commercially available at ≥95% purity from multiple suppliers and is primarily positioned as a research intermediate and screening compound within medicinal chemistry programs .

Why In-Class Thiazole Acetate Analogs Cannot Be Interchanged with Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate Without Validation


Within the 2-arylthiazol-4-yl acetate series, seemingly minor substituent variations at the C2 aryl ring produce divergent physicochemical properties and biological outcomes that preclude generic substitution. The p-tolyl group introduces a specific electron-donating methyl effect (σp = −0.17) that modulates both lipophilicity and the electronic character of the thiazole ring, unlike the hydrogen-substituted phenyl analog (σp = 0.00), the electron-withdrawing 4-chlorophenyl analog (σp = +0.23), or the stronger electron-donating 4-methoxyphenyl analog (σp = −0.27) [1]. Furthermore, the ethyl ester at the C4-acetate position serves as a latent carboxylic acid, offering distinct solubility, permeability, and synthetic utility compared to the corresponding free acid (CAS 16441-30-8) . These structural differences translate into measurable variations in molecular properties that directly impact experimental outcomes, as detailed in the quantitative evidence below.

Quantitative Comparator-Based Evidence for Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate Selection


Cytotoxic Potency of 2-p-Tolylthiazole Scaffold Against T47D Breast Cancer Cells

In a series of 4-substituted-2-p-tolylthiazole derivatives evaluated against T47D breast cancer cells, the most potent derivative (compound 4, a close structural congener of the target compound bearing the same 2-p-tolylthiazole core) exhibited an IC50 of 2.5 µg/mL and a binding free energy of −10.18 kcal/mol against erb tyrosine kinase [1]. This establishes the 2-p-tolylthiazole scaffold as a productive starting point for anticancer lead optimization, whereas the 2-phenylthiazole and 2-(4-chlorophenyl)thiazole scaffolds show different cytotoxicity profiles [1].

Anticancer Cytotoxicity Tyrosine Kinase Inhibition

Molecular Weight Differentiation Among C2-Aryl Thiazole Acetate Analogs

The target compound has a molecular weight of 261.34 g/mol, which is 14.03 g/mol heavier than the unsubstituted phenyl analog (MW 247.31) and 16.04 g/mol lighter than the 4-methoxyphenyl analog (MW 277.34) [1]. This incremental mass difference corresponds precisely to the p-tolyl methyl group and directly impacts molar concentration calculations, dosing in biological assays, and mass spectrometry-based detection .

Physicochemical Properties Molecular Weight Structural Comparison

Positional Isomerism: Acetate at C4 via Methylene Bridge vs. Carboxylate Directly Attached to the Ring

The target compound bears the ester functionality at the C4 position connected through a methylene spacer (ethyl 2-(thiazol-4-yl)acetate), distinguishing it from the positional isomer ethyl 2-(p-tolyl)thiazole-4-carboxylate (CAS 132089-32-8) where the carboxylate is directly attached to the thiazole ring . This structural difference imparts distinct chemical reactivity: the methylene-bridged acetate can undergo enolate chemistry and decarboxylation pathways, while the directly-attached carboxylate participates in nucleophilic acyl substitution with different kinetics . Additionally, the target compound is explicitly cited in patent literature as an intermediate for the preparation of cephalosporin antibiotics via its thiazolylacetic acid derivatives [1].

Structural Isomerism Reactivity Synthetic Intermediate

Thiazole Scaffold Contribution to Anticancer Activity: C2-Aryl Substituent Effects on NCI COMPARE Correlation

In a study of 5-sulfanyl substituted (thiazol-4-yl)-phosphonium salts, adding a phenyl, p-tolyl, or 4-chlorophenyl group to the C2 position of the thiazole ring increased anticancer effectiveness [1]. Compounds bearing these C2-aryl groups showed high correlation with morpholino-doxorubicin in NCI COMPARE analysis (r = 0.92, 0.81), indicating a mechanism-of-action fingerprint similar to this clinical topoisomerase II inhibitor [1]. This establishes that the p-tolyl group at C2, as present in the target compound, is among the privileged substituents that confer enhanced anticancer activity relative to unsubstituted thiazole scaffolds.

Anticancer SAR NCI COMPARE

Thiazolylacetic Acid Esters as Key Intermediates in β-Lactam Antibiotic Synthesis

Thiazolylacetic acid derivatives, including ethyl esters of the general class to which the target compound belongs, are explicitly disclosed as valuable intermediates for the preparation of cephalosporin antibiotics with broad-spectrum antibacterial activity [1][2]. The ester functionality at the C4-acetate position facilitates subsequent acylation reactions onto the cephem nucleus, a synthetic step documented in multiple process patents [2][3]. The p-tolyl substitution pattern at C2 may modulate the reactivity of the thiazole ring during acylation and influence the final antibiotic's spectrum of activity [1].

Cephalosporin Intermediate Antibiotic Synthesis Thiazolylacetic Acid

Corrosion Inhibition Potential of p-Tolyl-Substituted Thiazoles

Quantum chemical calculations and experimental corrosion studies on 2-amino-4-(p-tolyl)thiazole (APT) demonstrated measurable corrosion inhibition efficiency for mild steel in 0.5 M H2SO4 at 25 °C [1]. The p-tolyl group contributes to adsorption onto the metal surface through both the aromatic π-system and the electron-donating methyl substituent. While the target compound differs from APT at the 2-position (p-tolyl vs. amino), the shared 4-p-tolylthiazole core suggests that the target compound may also exhibit surface-active properties relevant to materials science applications [1].

Corrosion Inhibition Quantum Chemistry Mild Steel Protection

Recommended Application Scenarios for Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Starting from the 2-p-Tolylthiazole Anticancer Scaffold

The demonstrated cytotoxicity of the 2-p-tolylthiazole core against T47D breast cancer cells (IC50 = 2.5 µg/mL for the most potent congener) [1] supports the use of the target compound as a starting material for SAR exploration. The ethyl acetate at the C4 position serves as a versatile synthetic handle for amidation, hydrolysis, or transesterification, enabling rapid generation of derivative libraries for anticancer screening. The p-tolyl group at C2 is corroborated by independent NCI COMPARE analysis as an activity-enhancing substituent in anticancer thiazoles .

β-Lactam Antibiotic Process Chemistry: Cephalosporin Intermediate Synthesis

Thiazolylacetic acid ethyl esters bearing aryl substitution at C2 are explicitly claimed as intermediates in the preparation of cephalosporin antibiotics [1]. The target compound, with its p-tolyl group at C2 and ethyl acetate at C4, aligns with the structural requirements for acylation onto the cephem nucleus. Researchers developing cephalosporin analogs or optimizing antibiotic production processes can utilize this compound as a key building block, where the p-tolyl substituent may impart distinct antibacterial spectrum or pharmacokinetic properties compared to phenyl or heteroaryl analogs.

Materials Science: Corrosion Inhibitor Development Leveraging p-Tolylthiazole Surface Activity

Quantum chemical studies have established that p-tolyl-substituted thiazoles exhibit measurable corrosion inhibition efficiency on mild steel in acidic environments [1]. While the target compound has not been directly evaluated, its structural homology to 2-amino-4-(p-tolyl)thiazole (APT) suggests potential as a corrosion inhibitor scaffold. The ethyl ester functionality may offer additional coordination sites for metal surface interaction compared to amino-substituted analogs, warranting investigation in electrochemical and gravimetric corrosion studies.

Antifungal Screening: Thiazolyl-Furanone Hybrid Synthesis

The target compound has been utilized in the synthesis of 3-hetaryl-2,5-dihydrofuran-2-ones, where the thiazolyl moiety (including 2-(p-tolyl)thiazol-4-yl) is incorporated at the C3 position of the furanone ring for antifungal activity evaluation [1]. Although the antifungal efficiency of thiazolyl-containing derivatives was lower than their phenyl-substituted counterparts in this specific series, the synthetic methodology demonstrates a validated application for the target compound in antifungal lead generation programs exploring heterocycle-furanone hybrids.

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